N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodo-2-methylphenyl)thiourea
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Overview
Description
N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(4-iodo-2-methylphenyl)thiourea is a complex organic compound that features a thiourea functional group This compound is characterized by the presence of both chlorine and iodine atoms, as well as a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(4-iodo-2-methylphenyl)thiourea typically involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with 4-iodo-2-methylaniline in the presence of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(4-iodo-2-methylphenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(4-iodo-2-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(4-iodo-2-methylphenyl)thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and iodine atoms, as well as the thiourea group, may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(4-methoxyphenyl)thiourea
- N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(4-iodophenyl)thiourea
Uniqueness
N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(4-iodo-2-methylphenyl)thiourea is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The methylsulfanyl group also adds to its distinct chemical properties, making it a valuable compound for various research purposes.
Properties
Molecular Formula |
C16H14ClIN2OS2 |
---|---|
Molecular Weight |
476.8g/mol |
IUPAC Name |
2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H14ClIN2OS2/c1-9-7-10(18)3-6-14(9)19-16(22)20-15(21)12-8-11(23-2)4-5-13(12)17/h3-8H,1-2H3,(H2,19,20,21,22) |
InChI Key |
SWYFLGHWKHIIRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Origin of Product |
United States |
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